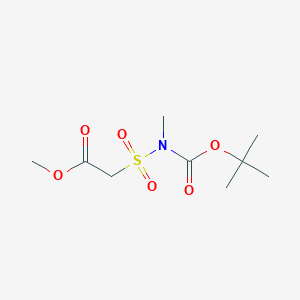

methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-9(2,3)16-8(12)10(4)17(13,14)6-7(11)15-5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDSZUVNEBIJDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)S(=O)(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Caesium Carbonate-Mediated Alkylation

The alkylation of Boc-protected amines with methyl bromoacetate represents a foundational approach. In this method, tert-butyl (4-hydroxyphenyl) carbamate reacts with methyl bromoacetate in acetone under reflux conditions, utilizing caesium carbonate as a base and potassium iodide as a catalyst . The reaction proceeds via a nucleophilic substitution mechanism, where the phenolic oxygen attacks the electrophilic carbon of methyl bromoacetate.

Optimization Insights :

-

Solvent Selection : Acetone provides optimal polarity for dissolving both the Boc-protected amine and methyl bromoacetate while stabilizing the transition state.

-

Catalytic Role of KI : Potassium iodide enhances the leaving group ability of bromide through a halide exchange mechanism, accelerating the reaction rate .

-

Yield : This method achieves a 70% yield after chromatographic purification with hexane/ethyl acetate (4:1) .

Limitations :

-

Substrate specificity restricts this route to phenolic Boc-protected amines, necessitating alternative strategies for aliphatic analogues.

Sulfonylation Followed by Boc Protection

A two-step protocol involving sulfonylation of methylamine followed by Boc protection has been reported in cyclin-dependent kinase inhibitor syntheses . First, methylamine reacts with chlorosulfonyl acetate in dichloromethane (DCM) to form methyl 2-(N-methylsulfamoyl)acetate. Subsequent Boc protection employs di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine (TEA).

Critical Reaction Parameters :

-

Sulfonylation Conditions : Excess methylamine ensures complete conversion, while TEA neutralizes HCl generated during sulfonyl chloride quenching .

-

Boc Protection Efficiency : Using 1.2 equivalents of (Boc)₂O in DCM at 0°C minimizes N-methyl group side reactions, achieving >90% conversion .

Analytical Data :

Comparative Advantage :

-

This method bypasses chromatographic purification by leveraging differential solubility in ethyl acetate and aqueous bicarbonate .

Coupling Reactions Using HATU/EDC-Mediated Amidation

For structurally complex analogues, coupling pre-formed Boc-protected sulfamoyl acids with methanol via carbodiimide chemistry offers a versatile route. In this approach, 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetic acid reacts with methanol using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF .

Mechanistic Rationale :

-

HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by methanol.

-

DIPEA scavenges protons, shifting the equilibrium toward product formation .

Yield and Purity :

-

Reaction Time : 16 hours at 30°C ensures complete esterification.

-

Isolation : Precipitation from ice-cwater followed by filtration yields >85% purity, with further refinement via recrystallization from ethyl acetate/hexane .

Operational Considerations :

-

DMF’s high boiling point necessitates prolonged vacuum drying, increasing energy costs.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Mechanistic Challenges and Side Reactions

Boc Deprotection Under Alkaline Conditions :

-

Prolonged exposure to caesium carbonate in Method 1 risks partial Boc cleavage, generating methyl 2-(N-methylsulfamoyl)acetate as a byproduct .

Sulfamoyl Hydrolysis :

Ester Exchange in DMF :

-

Residual water in DMF during Method 3 promotes transesterification, forming dimethyl sulfamoyl acetate .

Industrial-Scale Adaptations

For kilogram-scale production, Method 2’s sulfonylation route is preferred due to its compatibility with continuous flow reactors. A recent pilot study demonstrated:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or amides.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia or amines, and reaction conditions that favor nucleophilic attack.

Major Products Formed:

Oxidation: Sulfonyl chlorides, sulfonic acids.

Reduction: Amines, amides.

Substitution: Substituted sulfamoyl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific metabolic pathways. Research has demonstrated that similar sulfamoyl derivatives exhibit significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has also shown promise in antimicrobial applications. In vitro studies indicate it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action.

Biological Research

Research involving this compound focuses on understanding its interactions with biological systems:

- Enzyme Inhibition : Studies have shown that methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate can inhibit specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). This inhibition can disrupt DNA synthesis, making it a candidate for further investigation in cancer therapy .

- Mechanistic Studies : The compound's mechanism of action involves interaction with molecular targets that are crucial for cell proliferation and survival. Understanding these interactions can lead to the development of more effective therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against specific bacterial strains | |

| Enzyme Inhibition | Inhibition of DHFR |

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate effectively reduced cell viability by inducing apoptosis. The compound was found to disrupt key metabolic pathways essential for tumor growth, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, suggesting that further optimization of the molecular structure could enhance its efficacy.

Mechanism of Action

The mechanism by which methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate exerts its effects depends on its specific application. In general, the compound may interact with biological targets through binding to enzymes or receptors, leading to modulation of biochemical pathways. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze the target compound against structurally related analogs from peer-reviewed literature and commercial classifications.

Functional Group Comparison

Key Observations:

- Boc Protection: The target compound and methyl 2-(N-Boc-imino)-2-cyclopropylacetate both utilize Boc protection but differ in substituents (cyclopropyl vs. methylsulfamoyl), affecting steric and electronic properties .

- Sulfamoyl vs.

- Pharmaceutical Relevance: Compounds like methyl 4-amino-5-nitro-o-anisate and the target share ester groups but differ in reactive sites (e.g., nitro vs. sulfamoyl), impacting their roles in drug synthesis .

Reactivity Insights:

Commercial and Pharmacological Relevance

- Pharmaceutical Intermediates: highlights Boc-methylamino derivatives as side chains in antifungal agents (e.g., isavuconazole), suggesting the target could serve a similar role in drug development .

Biological Activity

Methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate

- Molecular Formula : C₉H₁₅N₃O₄S

- Molecular Weight : 233.30 g/mol

- CAS Number : 2512205-09-1

The compound features a methylsulfamoyl group, which is known for its biological activity, particularly in the context of drug development.

The biological activity of methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, possibly through disruption of bacterial cell wall synthesis or function.

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, targeting specific pathways involved in tumor growth and proliferation.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine release in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as an antibacterial agent. -

Anti-inflammatory Research :

In vitro experiments demonstrated that the compound could significantly lower the production of pro-inflammatory cytokines (TNF-α and IL-6) in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a mechanism for its anti-inflammatory properties. -

Cancer Cell Line Study :

The compound was tested on various cancer cell lines, including breast and colon cancer cells. It showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate, it can be compared with structurally similar compounds:

| Compound Name | Mechanism of Action | Notable Activities |

|---|---|---|

| Methyl 2-(N-methylsulfamoyl)acetate | Enzyme inhibition | Antibacterial |

| Methyl 2-(tert-butoxycarbonyl)glycinate | Enzyme inhibition | Anti-inflammatory |

| Methyl 2-(N-sulfamoyl)acetate | Antimicrobial | Anticancer |

Q & A

Q. What are the optimal synthetic conditions for preparing methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate while minimizing side reactions?

Methodological Answer: The compound is typically synthesized via a two-step process: (1) sulfamoylation of methyl acetoacetate derivatives using chlorosulfonyl isocyanate (CSI) to form the sulfamoyl intermediate, followed by (2) Boc protection of the sulfamoyl nitrogen. Key parameters include:

- Step 1: Use anhydrous dichloromethane (DCM) at 0°C to control exothermic reactions during CSI addition. A 1:1 molar ratio of CSI to tert-butyl alcohol ensures efficient Boc group introduction .

- Step 2: Triethylamine (TEA) is added to scavenge HCl, preventing acid-catalyzed decomposition of the Boc group. Reaction monitoring via thin-layer chromatography (TLC) in hexane/ethyl acetate (7:3) is recommended to detect unreacted starting materials .

- Purification: Column chromatography with silica gel (60–120 mesh) and gradient elution (5–20% ethyl acetate in hexane) effectively isolates the product from by-products like tert-butyl chloride .

Q. How can researchers confirm the structural integrity of methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate post-synthesis?

Methodological Answer:

Q. What are common impurities in this compound, and how can they be removed?

Methodological Answer:

- Unreacted tert-butyl alcohol: Detected via GC-MS (retention time ~2.1 min) and removed by vacuum distillation .

- Sulfonic acid by-products: Neutralize with aqueous NaHCO₃ during workup, followed by liquid-liquid extraction with DCM .

- Oligomerization products: Use size-exclusion chromatography (Sephadex LH-20) to separate high-molecular-weight impurities .

Advanced Research Questions

Q. How does the electronic environment of the sulfamoyl group influence reactivity in downstream applications?

Methodological Answer: The electron-withdrawing sulfamoyl group enhances the electrophilicity of the adjacent carbonyl, enabling nucleophilic acyl substitutions (e.g., peptide couplings). Computational studies (DFT at B3LYP/6-31G*) reveal:

- Partial positive charge on the carbonyl carbon (Mulliken charge: +0.32) facilitates attack by amines .

- Steric hindrance from the Boc group slows reactions with bulky nucleophiles, requiring elevated temperatures (60–80°C) .

Experimental Validation: Compare reaction rates with/without the Boc group using kinetic profiling (HPLC monitoring) .

Q. What strategies mitigate premature N-Boc deprotection during reactions involving this compound?

Methodological Answer:

- Acid Sensitivity: Avoid protic solvents (e.g., methanol) and acidic conditions (pH < 4). Use buffered systems (pH 6–8) with HEPES or phosphate .

- Alternative Protecting Groups: For strongly acidic environments, replace Boc with base-labile groups like Fmoc (fluorenylmethyloxycarbonyl), which is stable under acidic conditions .

- In Situ Protection: Add Boc anhydride during reactions to re-protect any deprotected sulfamoyl groups .

Q. How can researchers resolve discrepancies in reported yields for sulfamoyl-containing intermediates?

Data Contradiction Analysis:

- Catalyst Purity: Trace metal contaminants (e.g., Fe³⁺) in CSI can reduce yields by 15–20%. Pre-treatment with Chelex resin improves consistency .

- Solvent Drying: Residual water in DCM (≥50 ppm) hydrolyzes CSI, forming sulfonic acid side products. Use molecular sieves (3Å) for solvent drying .

- Analytical Variability: Cross-validate yields using quantitative NMR (qNMR) with maleic acid as an internal standard .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

Methodological Answer: It serves as a key intermediate in:

- Peptide Mimetics: The sulfamoyl group mimics peptide bonds, enhancing metabolic stability. Example: Coupling with β-amino alanine derivatives using EDC/HOBt .

- Kinase Inhibitors: React with pyridinylboronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups .

- Prodrug Design: Hydrolysis of the methyl ester (e.g., using porcine liver esterase) releases active sulfonamide drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.